molecular formula C10H16Cl2N2 B2631198 3-(Piperidin-4-yl)pyridine dihydrochloride CAS No. 301222-60-6

3-(Piperidin-4-yl)pyridine dihydrochloride

Cat. No.: B2631198
CAS No.: 301222-60-6
M. Wt: 235.15
InChI Key: PUOFTXQLJPYTRT-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)pyridine dihydrochloride: is a chemical compound with the molecular formula C10H14N2·2HCl. It is a derivative of piperidine and pyridine, two important heterocyclic compounds widely used in organic chemistry and pharmaceutical research. This compound is often utilized as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)pyridine dihydrochloride typically involves the reaction of 4-piperidone with pyridine under specific conditions. One common method includes the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the reduction process. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using catalysts like palladium on carbon. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-4-yl)pyridine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(Piperidin-4-yl)pyridine dihydrochloride is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .

Biology: In biological research, this compound is used to study the interactions of piperidine and pyridine derivatives with biological targets. It is also used in the development of new bioactive molecules .

Medicine: The compound is utilized in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders. It is a key intermediate in the production of drugs with analgesic, anti-inflammatory, and antipsychotic properties .

Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals and specialty chemicals. It is also employed in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological pathways .

Comparison with Similar Compounds

Uniqueness: 3-(Piperidin-4-yl)pyridine dihydrochloride is unique due to its combined piperidine and pyridine structure, which imparts specific chemical and biological properties. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules with diverse applications .

Properties

IUPAC Name

3-piperidin-4-ylpyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;;/h1-2,5,8-9,11H,3-4,6-7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOFTXQLJPYTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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